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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols and supporting information for the

successful immunoprecipitation (IP) of endogenous cyclophilin B (CypB). CypB is a

ubiquitously expressed peptidyl-prolyl cis-trans isomerase (PPIase) primarily located in the

endoplasmic reticulum (ER)[1][2]. It plays a crucial role in protein folding, cellular signaling, and

has been implicated in various diseases, making it a protein of significant interest in research

and drug development.

Introduction to Endogenous Cyclophilin B
Immunoprecipitation
Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex

mixture, such as a cell lysate, using an antibody that specifically binds to that protein[3]. The

immunoprecipitation of endogenous proteins is essential for studying protein-protein

interactions, post-translational modifications, and enzymatic activity under physiological

conditions.

Cyclophilin B is involved in several key signaling pathways. It has been shown to interact with

the cell surface receptor CD147, regulating inflammatory responses and T-cell activation[1][4]
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[5]. Additionally, CypB can interact with STAT3, influencing its transcriptional activity[6]. In the

context of adipogenesis, CypB has been shown to promote the process through the

AKT/mTOR signaling pathway[7]. Understanding the interactions and pathways involving CypB

is crucial for elucidating its role in both normal physiology and disease states.

Experimental Protocols
A. Preparation of Cell Lysate
This protocol is designed for the lysis of mammalian cells to extract proteins for

immunoprecipitation.

Materials:

Cultured mammalian cells

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS)

Protease Inhibitor Cocktail (add fresh to lysis buffer before use)

Phosphatase Inhibitor Cocktail (optional, add fresh to lysis buffer before use)

Cell scraper

Microcentrifuge tubes, pre-chilled

Microcentrifuge, refrigerated

Procedure:

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

Aspirate the PBS completely.

Add ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to

the cells. For a 10 cm dish, use 1 mL of lysis buffer.
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Incubate the dish on ice for 15-20 minutes.

Using a pre-chilled cell scraper, gently scrape the cells off the dish.

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled microcentrifuge

tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

assay). It is recommended to use a starting protein concentration of at least 1 mg/mL.

B. Immunoprecipitation of Endogenous Cyclophilin B
This protocol describes the capture of endogenous CypB using a specific antibody and protein

A/G magnetic beads.

Materials:

Cleared cell lysate (from Protocol A)

Anti-Cyclophilin B antibody, IP-grade (e.g., Rabbit Polyclonal)

Normal Rabbit IgG (Isotype control)

Protein A/G Magnetic Beads

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Rotating platform at 4°C

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1179943?utm_src=pdf-body
https://www.benchchem.com/product/b1179943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-clearing the Lysate (Optional but Recommended):

To 1 mg of total protein from the cleared cell lysate, add 20 µL of Protein A/G magnetic

bead slurry.

Incubate on a rotating platform for 1 hour at 4°C.

Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a

new tube. Discard the beads.

Antibody Incubation:

To the pre-cleared lysate, add 2-5 µg of the anti-Cyclophilin B antibody.

For the negative control, add the same amount of Normal Rabbit IgG to a separate tube of

pre-cleared lysate.

Incubate on a rotating platform for 2-4 hours or overnight at 4°C.

Immunocomplex Capture:

Add 30 µL of Protein A/G magnetic bead slurry to each tube.

Incubate on a rotating platform for 1-2 hours at 4°C.

Washing:

Place the tubes on a magnetic rack and discard the supernatant.

Resuspend the beads in 500 µL of ice-cold Wash Buffer. Invert the tubes several times to

wash the beads.

Place the tubes on the magnetic rack and discard the supernatant.

Repeat the wash step three to four more times.

Elution:

After the final wash, remove all residual wash buffer.
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Add 50 µL of Elution Buffer to the beads and vortex gently.

Incubate at room temperature for 5-10 minutes with occasional vortexing.

Place the tubes on the magnetic rack and carefully transfer the supernatant (containing

the immunoprecipitated proteins) to a new tube.

Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.

C. Western Blot Analysis of Immunoprecipitated
Cyclophilin B
This protocol is for the detection of the immunoprecipitated CypB by Western blotting.

Materials:

Immunoprecipitated sample (from Protocol B)

Laemmli Sample Buffer (2X)

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membrane

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

Primary anti-Cyclophilin B antibody (different from the one used for IP if possible, or a

directly conjugated one)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:
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Add 25 µL of 2X Laemmli Sample Buffer to the 50 µL of neutralized eluate.

Boil the samples at 95-100°C for 5-10 minutes.

Load the samples onto an SDS-PAGE gel, along with a protein molecular weight marker.

Also, load a small amount of the input cell lysate as a positive control.

Perform electrophoresis to separate the proteins.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-Cyclophilin B antibody (at the manufacturer's

recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's

recommended dilution in blocking buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Prepare the chemiluminescent substrate according to the manufacturer's instructions and

apply it to the membrane.

Capture the signal using an imaging system. A band at approximately 21 kDa should be

visible for Cyclophilin B.

Data Presentation
The following table provides a hypothetical representation of quantitative data that could be

obtained from a co-immunoprecipitation experiment followed by mass spectrometry (Co-IP/MS)

to identify proteins interacting with endogenous Cyclophilin B. The data is presented as fold

enrichment over the isotype control immunoprecipitation.
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Interacting Protein UniProt ID Function
Fold Enrichment
(CypB IP / IgG IP)

CD147 (Basigin) P35613

Cell surface receptor,

involved in

inflammation and

MMP induction.

15.2

STAT3 P40763

Signal transducer and

activator of

transcription 3.

8.5

Prolactin Receptor P16471

Receptor for prolactin,

involved in cell growth

and differentiation.

6.1

Calreticulin P27797
Calcium-binding

chaperone in the ER.
4.8

PDI (Protein Disulfide

Isomerase)
P07237

Enzyme involved in

protein folding in the

ER.

4.3
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Caption: Workflow for the immunoprecipitation of endogenous Cyclophilin B.
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Caption: Extracellular Cyclophilin B signaling through the CD147 receptor.
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Caption: Role of Cyclophilin B in the AKT/mTOR pathway during adipogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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